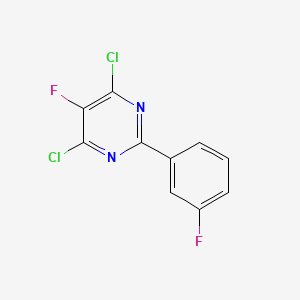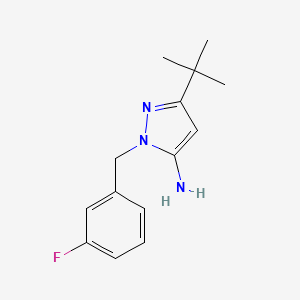
5-tert-Butyl-2-(3-fluoro-benzyl)-2H-pyrazol-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-Butyl-2-(3-fluoro-benzyl)-2H-pyrazol-3-ylamine is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a tert-butyl group, a fluorobenzyl group, and an amine group attached to a pyrazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-(3-fluoro-benzyl)-2H-pyrazol-3-ylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through nucleophilic substitution reactions. This involves the reaction of a fluorobenzyl halide with the pyrazole ring in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-Butyl-2-(3-fluoro-benzyl)-2H-pyrazol-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
5-tert-Butyl-2-(3-fluoro-benzyl)-2H-pyrazol-3-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-tert-Butyl-2-(3-fluoro-benzyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces.
Influencing Gene Expression: Affecting the transcription and translation of specific genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-tert-Butyl-2-(3-chloro-benzyl)-2H-pyrazol-3-ylamine
- 5-tert-Butyl-2-(3-methyl-benzyl)-2H-pyrazol-3-ylamine
- 5-tert-Butyl-2-(3-nitro-benzyl)-2H-pyrazol-3-ylamine
Uniqueness
5-tert-Butyl-2-(3-fluoro-benzyl)-2H-pyrazol-3-ylamine is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propriétés
Formule moléculaire |
C14H18FN3 |
|---|---|
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
5-tert-butyl-2-[(3-fluorophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C14H18FN3/c1-14(2,3)12-8-13(16)18(17-12)9-10-5-4-6-11(15)7-10/h4-8H,9,16H2,1-3H3 |
Clé InChI |
YSYRDOXIDQQLIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN(C(=C1)N)CC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




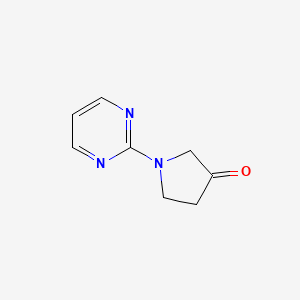

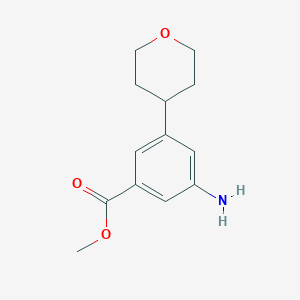

![2-[(4-Bromo-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B12082735.png)

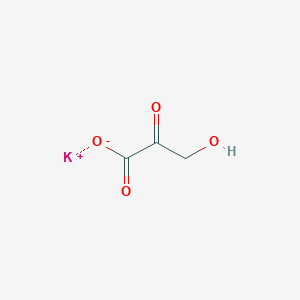
![Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate](/img/structure/B12082761.png)


![7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12082773.png)
